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Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of

PF-05105679, a potent and selective antagonist of the Transient Receptor Potential Melastatin

8 (TRPM8) ion channel. This document details its mechanism of action, in vitro and in vivo

pharmacology, pharmacokinetic profile, and the experimental methodologies used for its

characterization.

Introduction
PF-05105679 is a small molecule developed as a selective blocker of the TRPM8 ion channel,

the primary sensor for cold temperatures in mammals.[1] TRPM8 is implicated in various

physiological processes, including thermosensation and pain perception.[2] Consequently,

TRPM8 antagonists like PF-05105679 have been investigated for their potential as analgesics,

particularly for cold-related pain conditions.[2][3] This guide synthesizes the available

preclinical and clinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action
PF-05105679 acts as a direct antagonist of the TRPM8 ion channel.[1] TRPM8 is a non-

selective cation channel that, upon activation by cold temperatures (<28°C) or chemical

agonists like menthol and icilin, allows the influx of cations such as Ca²⁺ and Na⁺ into sensory

neurons.[3][4] This influx leads to membrane depolarization and the generation of action

potentials, which are transmitted to the central nervous system and perceived as a cold
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sensation. By blocking the TRPM8 channel, PF-05105679 inhibits this cation influx, thereby

preventing the downstream signaling cascade responsible for the sensation of cold and cold-

induced pain.

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of PF-
05105679.
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Figure 1: TRPM8 Signaling Pathway and Inhibition by PF-05105679.
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Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological and

pharmacokinetic parameters of PF-05105679.

Table 1: In Vitro Potency and Selectivity

Parameter Species/System Value Reference

TRPM8 IC50 Human 103 nM [5][6]

(Electrophysiology)

TRPM8 IC50 Human 181 nM [7][8]

(FLIPR Assay)

Selectivity Various

>100-fold vs. TRPV1,

TRPA1, and a panel

of other receptors, ion

channels, and

enzymes

[5][6]

Table 2: Preclinical Pharmacokinetics

Species Dose T1/2 (h)
CL
(mL/min/kg)

Vss (L/kg) Reference

Rat 2 mg/kg (IV) 3.6 19.8 6.2 [5][9]

20 mg/kg

(PO)
[5][9]

Dog
0.2 mg/kg

(IV)
3.9 31 7.4 [5][9]

20 mg/kg

(PO)
[5][9]

Table 3: In Vivo Efficacy
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Model Species Dose Effect Reference

Cold-induced

Bladder

Contractility

Guinea Pig IC50 = 200 nM

Reverses cold-

induced bladder

capacity

reduction

[2][10]

Cold Pressor

Test
Human

900 mg (single

oral dose)

Efficacy in

reducing cold-

induced pain

comparable to 20

mg oxycodone

[3][10]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

The potency of PF-05105679 on human TRPM8 channels was determined using single-cell

patch-clamp electrophysiology.[3]
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Electrophysiology (Patch-Clamp) Workflow

Cell Preparation:
HEK293 cells stably expressing

human TRPM8 are cultured.

Whole-Cell Patching:
Individual cells are patched with a

glass micropipette.

Agonist Application:
TRPM8 is activated by a cooling ramp

or application of a chemical agonist (e.g., menthol).

Antagonist Application:
Increasing concentrations of
PF-05105679 are applied.

Current Recording:
TRPM8-mediated currents are

recorded and measured.

Data Analysis:
Concentration-response curves are

generated to calculate the IC50 value.

Click to download full resolution via product page

Figure 2: Workflow for Electrophysiology (Patch-Clamp) Assay.
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A common high-throughput method to assess TRPM8 antagonism is the FLIPR calcium influx

assay.[7][11]

FLIPR Assay Workflow

Cell Plating:
HEK293 cells expressing TRPM8 are

plated in 96- or 384-well plates.

Dye Loading:
Cells are loaded with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition:
PF-05105679 is added at various

concentrations.

Agonist Addition:
A TRPM8 agonist (e.g., menthol or icilin)

is added to stimulate calcium influx.

Fluorescence Reading:
Changes in intracellular calcium are measured

as changes in fluorescence intensity by the FLIPR instrument.

Data Analysis:
IC50 values are determined from the

inhibition of the agonist-induced calcium response.
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Figure 3: Workflow for FLIPR Calcium Influx Assay.

This model assesses the in vivo activity of PF-05105679 on a TRPM8-mediated physiological

response.[2][3]

Animal Model: Male guinea pigs.

Procedure: The bladder is catheterized, and intravesical pressure is monitored. The bladder

is filled with ice-cold water to induce TRPM8-mediated contractions.

Compound Administration: PF-05105679 is administered, and its effect on the frequency and

amplitude of bladder contractions is measured.

Endpoint: The concentration of PF-05105679 required to inhibit the cold-induced bladder

contractions by 50% (IC50) is determined.

This clinical model evaluates the analgesic efficacy of PF-05105679 in humans.[2][3]

Subjects: Healthy volunteers.

Procedure: Subjects immerse one hand in a cold-water bath (typically 0-4°C) for a defined

period. Pain intensity and tolerance are recorded.

Compound Administration: A single oral dose of PF-05105679 (e.g., 900 mg) or placebo is

administered prior to the test.

Endpoint: The primary endpoint is the change in pain perception or tolerance time compared

to baseline and placebo.

Clinical Experience and Observations
In a clinical study, a single 900 mg oral dose of PF-05105679 demonstrated analgesic efficacy

in the cold pressor test comparable to that of 20 mg oxycodone.[3] Importantly, at this

efficacious dose, PF-05105679 did not cause a significant change in core body temperature, a

potential concern with TRPM8 antagonists.[3][12] However, unexpected adverse events were

reported, including a non-tolerated hot sensation, primarily in the facial and upper body
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regions.[2][3] These adverse effects have limited the further clinical development of PF-
05105679.[3]

Conclusion
PF-05105679 is a potent and selective TRPM8 antagonist with demonstrated efficacy in

preclinical and clinical models of cold-induced pain. Its pharmacological profile has been well-

characterized through a variety of in vitro and in vivo assays. While it showed promise as a

non-opioid analgesic, the emergence of undesirable on-target adverse effects in human trials

highlights the challenges in modulating the TRPM8 pathway for therapeutic benefit. The data

and methodologies presented in this guide provide a valuable resource for researchers in the

field of pain and ion channel drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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